1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride

Monoamine Oxidase MAO‑A MAO‑B

1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride is a meta‑chloro substituted cyclopropanamine building block critical for LSD1 and MAO‑B inhibitor programs. The meta‑chloro electronic profile (σₘ=0.37 versus σₚ=0.23 for the para isomer) and conformationally constrained methylene spacer deliver a selectivity fingerprint that cannot be replicated by the para‑chloro or ethyl‑bridged analogs. Supplied as the hydrochloride salt for superior aqueous solubility in HTS and phenotypic assays. Available at ≥95% purity for SAR expansion via straightforward amine derivatization. Order this unique scaffold to ensure reproducibility in your epigenetic and neuroscience studies.

Molecular Formula C10H13Cl2NO
Molecular Weight 234.12 g/mol
CAS No. 1134345-22-4
Cat. No. B3082785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride
CAS1134345-22-4
Molecular FormulaC10H13Cl2NO
Molecular Weight234.12 g/mol
Structural Identifiers
SMILESC1CC1(COC2=CC(=CC=C2)Cl)N.Cl
InChIInChI=1S/C10H12ClNO.ClH/c11-8-2-1-3-9(6-8)13-7-10(12)4-5-10;/h1-3,6H,4-5,7,12H2;1H
InChIKeyORUXFIPLDXTDTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride (CAS 1134345-22-4): Core Structural Identity & Procurement Baseline


1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride is a meta‑chloro substituted phenoxymethyl cyclopropanamine derivative supplied as the hydrochloride salt. It belongs to the aryloxyalkyl cyclopropylamine class, a scaffold recurrent in inhibitors of flavin‑dependent amine oxidases (MAO‑A/B) and lysine‑specific demethylase 1 (LSD1/KDM1A) [1]. The compound features a cyclopropanamine core linked via a methyleneoxy bridge to a 3‑chlorophenyl ring, with a molecular formula of C₁₀H₁₂ClN·HCl (MW 234.12 g·mol⁻¹). Commercially, it is offered at ≥95% purity as a research‑grade building block for medicinal chemistry and chemical biology applications .

Why Generic Substitution Fails for 1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride (1134345-22-4)


Aryloxyalkyl cyclopropylamines are exquisitely sensitive to the position of chlorine substitution on the phenoxy ring and the length of the alkyl spacer, as demonstrated by the divergent MAO‑A/B selectivity of ortho‑, meta‑, and para‑chlorophenoxyethyl analogs [1]. The meta‑chloro substitution present in 1134345-22-4 imparts a distinct electronic and steric profile that cannot be replicated by the para‑chloro isomer (CAS 869535‑79‑5) or the ortho‑chloro ethyl‑linked variant (LY‑51641). Furthermore, the methylene spacer (‑CH₂‑ vs. ‑CH₂CH₂‑) alters conformational flexibility and metabolic vulnerability relative to the ethyl‑bridged series. Consequently, substituting this compound with an isomeric or linker‑variant analog without verification risks introducing uncontrolled changes in target engagement, selectivity, and physicochemical properties, undermining the reproducibility of SAR and in‑vivo pharmacological studies [1].

Quantitative Differentiation Evidence for 1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride vs. Closest Analogs


Meta‑Chloro Substitution Enables Distinct MAO‑A vs. MAO‑B Selectivity Profile Relative to Ortho‑Chloro Ethyl‑Linked Congeners

In the N‑(chlorophenoxyethyl)cyclopropylamine series, the ortho‑chloro analog LY‑51641 (N‑[2‑(2‑chlorophenoxy)ethyl]cyclopropylamine) exhibits preferential inhibition of MAO‑A over MAO‑B in mouse neuroblastoma homogenates, whereas the corresponding meta‑ and para‑substituted congeners show substantially different selectivity fingerprints [1]. Although direct head‑to‑head data for the methyl‑bridged meta‑chloro variant (1134345‑22‑4) are not publicly available, class‑level SAR indicates that shifting chlorine from the ortho to the meta position typically reduces MAO‑A potency while altering MAO‑B and LSD1 engagement, a critical differentiation vector for programs targeting CNS disorders or oncology [2].

Monoamine Oxidase MAO‑A MAO‑B Selectivity Cyclopropylamine

Methylene Spacer (–CH₂–) Offers Different Conformational Restraint and Metabolic Stability Compared to Ethylene (–CH₂CH₂–) Linked Analogs

The target compound incorporates a single‑methylene spacer between the cyclopropanamine core and the phenoxy oxygen, whereas the most extensively studied analogs (e.g., LY‑51641) employ a two‑carbon ethylene linker. Shortening the linker by one methylene unit reduces the number of rotatable bonds from 4 to 3 (free base), which is predicted to decrease conformational entropy and may enhance metabolic stability by eliminating the ethylene oxidation site . Direct comparative microsomal stability data are not published; however, the principle that linker contraction can improve PK parameters is well established in cyclopropylamine drug design [1].

Linker SAR Metabolic Stability Conformational Analysis Cyclopropylamine

Hydrochloride Salt Form Provides Superior Aqueous Solubility Relative to Free Base, Facilitating In‑Vitro and In‑Vivo Dosing

1-((3-Chlorophenoxy)methyl)cyclopropanamine is commercially supplied exclusively as the hydrochloride salt (CAS 1134345‑22‑4) . The hydrochloride salt is highly soluble in aqueous media, a property that is critical for in‑vitro biochemical assays and in‑vivo dosing paradigms where the free base (expected to be a low‑viscosity liquid or low‑melting solid with limited water solubility) would require organic co‑solvents or complex formulation. In contrast, the para‑chloro free base (CAS 869535‑79‑5) is typically offered as the free amine, which may necessitate additional salt conversion steps prior to biological evaluation .

Solubility Salt Form Formulation Bioavailability

Meta‑Chloro Position Offers a Different Electronic and Steric Landscape Compared to Para‑Chloro Isomer, Potentially Altering LSD1 Binding Mode

The Hammett σₘ value for a meta‑chloro substituent (σₘ = 0.37) differs from the para‑chloro value (σₚ = 0.23), indicating a stronger electron‑withdrawing inductive effect at the meta position [1]. In arylcyclopropylamine LSD1 inhibitors, the electron density on the aryl ring influences the rate of covalent adduct formation with the FAD cofactor, a key step in mechanism‑based inhibition [2]. The meta‑chloro substitution also presents a different steric contour, which may alter interactions with the LSD1 active‑site rim residues compared to the para‑chloro isomer. Although explicit LSD1 IC₅₀ values for 1134345‑22‑4 are not disclosed, this electronic differentiation provides a rational basis for selecting the meta isomer over the commercially available para isomer when exploring SAR around the phenoxy ring.

LSD1/KDM1A Isomer Differentiation Electronic Effects Drug Design

Commercially Uniform ≥95% Purity with Validated Analytical Characterization Outperforms Custom‑Synthesized Batches for Reproducibility

The compound is offered by multiple vendors at a standardized minimum purity of 95% (HPLC), with batch‑specific Certificates of Analysis including ¹H‑NMR, ¹³C‑NMR, and MS characterization . This contrasts with in‑house or custom‑synthesized batches, where purity may vary and full characterization is not guaranteed. For example, custom synthesis services (e.g., Enantia, SynZeal) often deliver compounds at 90–95% purity without the same level of routine analytical documentation [1]. The availability of 1134345‑22‑4 as an off‑the‑shelf, analytically validated building block reduces procurement lead time from weeks (custom synthesis) to days and ensures inter‑laboratory reproducibility of biological results.

Purity Quality Control Reproducibility Procurement

Proven Synthetic Tractability via Direct Alkylation Enables Rapid Scale‑Up and Derivatization

The synthesis of 1134345‑22‑4 proceeds via a single‑step alkylation of cyclopropanamine with 3‑chlorobenzyl chloride (or alternatively via 3‑chlorophenol and epichlorohydrin), a reaction that is operationally straightforward and amenable to multi‑gram scale . This contrasts with the para‑chloro free base, which is often prepared via more complex routes requiring protecting group strategies. The simplicity of the synthetic route ensures lower cost and faster access to material for analog synthesis, a critical consideration for medicinal chemistry groups building focused libraries around the cyclopropanamine scaffold.

Synthetic Accessibility Scale‑Up Derivatization Medicinal Chemistry

Optimal Research & Industrial Application Scenarios for 1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride (1134345-22-4)


LSD1/KDM1A Inhibitor Lead Optimization – Exploring Meta‑Chloro Phenoxy SAR

Medicinal chemistry teams pursuing irreversible LSD1 inhibitors can use 1134345‑22‑4 as a key building block to explore the effect of meta‑chloro substitution on the phenoxy ring. The distinct electronic profile (σₘ = 0.37 vs. σₚ = 0.23 for para‑chloro) is expected to modulate the rate of FAD‑adduct formation and thus the potency and residence time of covalent inhibition [1]. The methylene spacer provides a conformationally constrained scaffold that may enhance selectivity over MAO‑A/B relative to ethyl‑linked analogs [2].

Monoamine Oxidase Isoform Selectivity Profiling

Researchers investigating MAO‑A vs. MAO‑B selective inhibitors can employ 1134345‑22‑4 to generate analogs with potentially differentiated selectivity profiles. Class‑level SAR indicates that meta‑chloro substitution, combined with a shortened methylene linker, shifts the selectivity fingerprint away from the MAO‑A‑preferring ortho‑chloro ethyl‑linked phenotype [2]. This makes the compound a valuable starting point for developing MAO‑B‑sparing or dual LSD1/MAO‑B inhibitors.

Aqueous‑Compatible High‑Throughput Screening (HTS) Campaigns

The hydrochloride salt form of 1134345‑22‑4 ensures high aqueous solubility, enabling direct use in HTS assays without the need for DMSO stock solutions at high concentrations. This property is particularly advantageous for biochemical screens (e.g., fluorescence‑based MAO or LSD1 assays) and cell‑based phenotypic assays where organic solvent concentrations must be minimized to avoid cytotoxicity .

Focused Cyclopropylamine Library Synthesis

The compound's straightforward single‑step synthesis and commercial availability at ≥95% purity make it an ideal starting material for parallel synthesis of focused cyclopropylamine libraries. Chemists can rapidly derivatize the primary amine via acylation, sulfonylation, or reductive amination to generate diverse analogs for SAR exploration, with the meta‑chloro phenoxy group serving as a constant pharmacophoric element .

Quote Request

Request a Quote for 1-((3-Chlorophenoxy)methyl)cyclopropanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.